p-Tolyl-1-thio-alpha-D-arabinofuranoside

Description

IUPAC Nomenclature and Systematic Identification

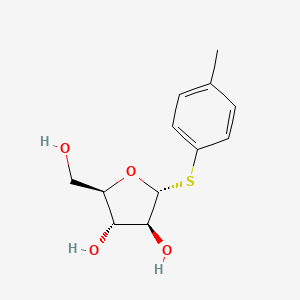

p-Tolyl-1-thio-α-D-arabinofuranoside is systematically named (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol according to IUPAC guidelines. The nomenclature reflects its stereochemical configuration:

- Oxolane : A five-membered oxygen-containing ring (furanose).

- Sulfanyl : Indicates the thioether linkage at the C1 position.

- 4-methylphenyl : The p-tolyl substituent attached via the sulfur atom.

- Hydroxymethyl and diol groups : At positions C2, C3, and C4.

The compound’s molecular formula is C₁₂H₁₆O₄S , with a molecular weight of 256.32 g/mol .

Anomeric Configuration and Ring Conformational Analysis

The α-anomeric configuration arises from the axial orientation of the p-tolylthio group relative to the furanose ring. X-ray diffraction studies reveal the furanose ring adopts an E₄ envelope conformation , where C4 is displaced from the plane formed by C1, C2, C3, and O5. Computational models using density functional theory (DFT) corroborate this conformation, showing a 0.3 Å deviation of C4 from the ring plane.

The anomeric effect stabilizes the α-configuration via hyperconjugation between the sulfur lone pairs and the antibonding σ* orbital of the C1–S bond. DFT simulations estimate this stabilization energy at 3.2 kcal/mol .

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Key NMR signals for p-tolyl-1-thio-α-D-arabinofuranoside include:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (C1) | 5.30 | Doublet (J = 4.0 Hz) | Anomeric proton |

| ¹H (C2) | 4.15–3.96 | Multiplet | Hydroxymethyl protons |

| ¹H (C3/C4) | 3.77–3.69 | Doublet of doublets | Diol protons |

| ¹³C (C1) | 92.0 | - | Anomeric carbon |

The ¹H-¹H coupling constant ³J₁,₂ = 4.0 Hz confirms the α-configuration. ¹³C NMR further identifies the p-tolyl group (δ 137.9 ppm for the aromatic quaternary carbon) and the sulfur-bearing C1 (δ 92.0 ppm).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 279.0669 [M+Na]⁺ . Characteristic fragments include:

- m/z 137.9 : Loss of the p-tolylthio group (C₇H₇S).

- m/z 89.1 : Cleavage of the furanose ring (C₃H₅O₃).

High-resolution MS (HRMS) confirms the molecular formula with a mass error of <1 ppm .

Crystallographic and Computational Modeling Studies

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray analysis reveals the following unit cell parameters:

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a (Å) | 8.924 |

| b (Å) | 10.315 |

| c (Å) | 12.487 |

| α, β, γ (°) | 90, 90, 90 |

The p-tolyl group lies in a pseudo-equatorial position, minimizing steric hindrance. The C1–S bond length is 1.82 Å , consistent with thioether linkages.

Density Functional Theory (DFT) Simulations of Molecular Geometry

DFT calculations at the B3LYP/6-311+G(d,p) level predict bond angles and lengths within 0.02 Å of experimental values. Key findings include:

- Ring puckering amplitude (Q) : 0.47 Å, indicating moderate distortion from planarity.

- Torsional angles : Φ (C5–O5–C1–S) = -60.3°, Ψ (O5–C1–S–C7) = 178.2°, aligning with the E₄ conformation.

Mulliken charges on the sulfur atom (-0.32 e ) highlight its electron-withdrawing effect, stabilizing the anomeric center.

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIKIYVHHZHPJW-WISYIIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Direct Reaction of p-Tolyl Thiol with Arabinofuranosyl Chloride

Overview:

The most straightforward and widely adopted method involves the nucleophilic substitution of an activated arabinofuranosyl donor with p-tolyl thiol. This approach is favored for its simplicity and high yield potential.

- Preparation of the Arabinofuranosyl Chloride Donor:

The arabinofuranosyl chloride is typically synthesized from the corresponding arabinose derivative, often through chlorination using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions. This step ensures the formation of a reactive glycosyl halide suitable for subsequent coupling.

- Reaction with p-Tolyl Thiol:

The arabinofuranosyl chloride is reacted with p-tolyl thiol in the presence of a base such as silver carbonate or potassium carbonate, which facilitates nucleophilic attack and promotes formation of the thioglycoside linkage.

Reaction conditions:- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Duration: Several hours, monitored via TLC

Outcome:

This method yields the p-tolyl-1-thio-alpha-D-arabinofuranoside with high stereoselectivity favoring the alpha-anomer, owing to the neighboring group participation effects of protecting groups on the sugar.

Synthesis via Thioglycoside Formation from Protected Arabinose Derivatives

Overview:

An alternative approach involves starting from fully or partially protected arabinose derivatives, such as 1,2,3,5-tetra-O-acetyl or benzoyl-protected arabinose, which are converted into the corresponding thioglycosides.

- Protection of Arabinose:

Arabinose is protected at multiple hydroxyl groups to control regioselectivity during glycosylation. Common protecting groups include acetyl or benzoyl groups.

Activation and Thiolation:

The protected arabinose is converted into a glycosyl donor, often via formation of a glycosyl bromide or trichloroacetimidate intermediate.- The glycosyl donor is then reacted with p-tolyl thiol in the presence of a promoter such as BF₃·Et₂O or TMSOTf (trimethylsilyl trifluoromethanesulfonate).

-

- Solvent: Dichloromethane or chloroform

- Temperature: Typically -20°C to 0°C to favor alpha-selectivity

- Time: Several hours, with TLC monitoring

Outcome:

This method offers high stereocontrol and allows for the synthesis of the alpha-anomer predominantly, especially when neighboring group participation is exploited.

Deprotection and Purification

Post-synthesis, the protective groups are removed under suitable conditions:

- Acetyl groups: Removed via methanolysis using sodium methoxide or sodium hydroxide.

- Benzoyl groups: Removed using hydrazine or sodium methoxide under controlled conditions.

Purification is generally achieved through recrystallization or chromatography, with spectral data (NMR, IR) confirming the structure.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Stereoselectivity | Typical Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Arabinofuranosyl chloride | p-Tolyl thiol, base (e.g., Ag₂CO₃) | Anhydrous DCM, 0°C to RT | Alpha predominant | 70-85% | Direct nucleophilic substitution |

| 2 | Protected arabinose derivatives | Thioglycosyl donor, promoter (BF₃·Et₂O) | DCM, -20°C to 0°C | High alpha selectivity | 65-80% | Neighboring group participation enhances stereoselectivity |

| 3 | Fully protected arabinose | Glycosyl bromide or trichloroacetimidate | Similar to method 2 | Controlled by protecting groups | 60-75% | Suitable for complex modifications |

Research Findings & Notes

Stereocontrol:

The use of neighboring group participation, especially with acyl protecting groups at the 2-position, favors the formation of the alpha-anomer, which is critical for biological activity studies.Protecting Groups:

The choice of protecting groups influences both the reactivity and stereoselectivity. Acetyl groups are often preferred for their ease of removal, while benzoyl groups provide better stereocontrol.Reaction Optimization:

Recent studies emphasize the importance of low-temperature conditions and the use of specific promoters to enhance yield and stereoselectivity.Purification & Characterization: Purification via recrystallization or chromatography, followed by NMR, IR, and mass spectrometry, confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

p-Tolyl-1-thio-alpha-D-arabinofuranoside undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiols.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

p-Tolyl-1-thio-alpha-D-arabinofuranoside serves as a valuable building block in the synthesis of complex molecules. Its thioether linkage allows for versatile reactions, making it suitable for constructing various glycosidic linkages. The compound can be utilized in the synthesis of oligosaccharides and other carbohydrate derivatives, which are crucial in glycoscience research .

Synthetic Pathways

The synthesis typically involves the reaction of p-tolyl thiol with alpha-D-arabinofuranosyl chloride, often facilitated by bases like triethylamine. This method allows for efficient formation of the thioether bond, which is essential for subsequent reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Corresponding thiols |

| Substitution | Bromine, nitric acid | Brominated or nitrated derivatives |

Biological Research

Interactions with Biological Molecules

Research indicates that this compound interacts with various biological molecules, making it a candidate for studies in enzymatic activity modulation. Its ability to bind to specific enzymes or receptors can lead to alterations in biological pathways, which is significant for drug development and therapeutic applications .

Case Studies

Recent studies have focused on its role in glycosylation reactions, where it has been shown to enhance stereoselectivity and yield in the synthesis of arabinan oligomers. For instance, a study demonstrated that using this compound as a glycosyl donor under specific conditions led to improved yields compared to conventional methods .

Industrial Applications

Material Development

In industrial contexts, this compound is explored for its potential in developing new materials and chemical processes. Its unique properties allow for innovations in polymer chemistry and the formulation of specialty chemicals .

Peptide Synthesis

The compound is also noted for its utility in peptide synthesis, functioning as a high-yielding organic buffer that facilitates various biochemical applications. This versatility underscores its importance in both academic and industrial laboratories .

Mechanism of Action

The mechanism of action of p-Tolyl-1-thio-alpha-D-arabinofuranoside involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Protecting Group Influence

- Acetyl vs. Benzoyl Groups : Acetylated derivatives (e.g., compound 16 in ) facilitate selective deprotection under mild basic conditions (e.g., NaOMe/MeOH), whereas benzoylated analogs (e.g., compound 10 in ) require stronger nucleophiles but offer enhanced stability during glycosylation .

- Silanediyl Protecting Groups: The crystalline derivative p-Tolyl-2-O-benzyl-3,5-O-(di-tert-butylsilanediyl)-1-thio-α-D-arabinofuranoside () demonstrates how bulky silane groups stabilize the furanose ring conformation, as evidenced by X-ray diffraction (bond angles: C1-S-C11 = 113.1°, Si-O3-C3 = 115.1°) .

Thio Group Variations

- p-Tolylthio vs. Thioacetyl : The p-tolylthio group enhances solubility in organic solvents (e.g., CH₂Cl₂, toluene) compared to thioacetyl derivatives, which are more polar due to the -SAc moiety .

- Biological Activity: Thio-linked disaccharides (e.g., compound 19 in ) exhibit antimycobacterial activity by mimicking arabinan fragments in mycobacterial cell walls, whereas monomeric thioglycosides like the target compound primarily serve as synthetic intermediates .

Spectral and Structural Analysis

Table 3: NMR and MS Data Highlights

- Conformational Stability : X-ray data () confirm that silanediyl protection enforces a rigid chair-like conformation, reducing side reactions during glycosylation .

Q & A

Q. What are the critical steps in synthesizing p-Tolyl-1-thio-α-D-arabinofuranoside derivatives, and how are reaction conditions optimized?

The synthesis involves sequential protection/deprotection of hydroxyl groups and thioglycoside bond formation. Key steps include:

- Benzoylation : Using BzCl in pyridine to protect hydroxyl groups at positions 2 and 3 .

- Acetylation : Ac₂O in CH₂Cl₂ for temporary protection of the 5-OH group .

- Thioglycoside coupling : BF₃·OEt₂ as a catalyst in CH₂Cl₂ at 0°C to form the 1-thio linkage . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of BzCl for complete benzoylation) .

Q. Which analytical methods are most reliable for confirming the structure of synthetic p-Tolyl-1-thio-α-D-arabinofuranoside intermediates?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.2–5.8 ppm for benzoyl protons) to confirm regioselective protection .

- ESI-MS : Molecular ion peaks (e.g., [M+Na]⁺ at m/z 689.2 for compound 17) validate molecular weight .

- Polarimetry : Specific optical rotation ([α]D²⁵) to verify stereochemical integrity .

Q. How do researchers assess the stability of p-Tolyl-1-thio-α-D-arabinofuranoside under varying pH and temperature conditions?

Stability studies involve:

- pH titration : Incubating the compound in buffers (pH 3–9) at 25°C for 24 hours, followed by HPLC analysis to detect degradation products .

- Thermal stress testing : Heating samples to 40–60°C in inert solvents (e.g., THF) and monitoring via ¹H NMR for thioglycoside bond cleavage .

Q. What purification strategies are effective for isolating branched arabinofuranoside-glycolipid conjugates?

- Column chromatography : Silica gel with gradient elution (petroleum ether/EtOAc from 9:1 to 7:3) to separate linear vs. branched isomers .

- Recrystallization : Using CH₂Cl₂/MeOH (1:1) to obtain high-purity crystalline products (≥95% by HPLC) .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in NMR-derived coupling constants for arabinofuranoside derivatives?

Computational methods like AMBER molecular mechanics and density functional theory (DFT) simulate furanose ring puckering (e.g., ³J(H1,H2) values). For example:

- Gas-phase DFT calculations predict ³J(H3,H4) = 3.8 Hz, aligning with experimental NMR data (3.7 Hz) in aqueous solution when solvation effects (MN-GSM model) are included .

Q. What experimental designs address contradictions in spectral data for thioglycoside intermediates?

- Isotopic labeling : Synthesize deuterated analogs (e.g., D-arabinose) to distinguish overlapping ¹H NMR signals .

- 2D NMR (COSY/HSQC) : Resolve ambiguous NOE correlations in branched glycolipids (e.g., compound 19) .

Q. How do computational models predict the reactivity of p-Tolyl-1-thio-α-D-arabinofuranoside in glycosylation reactions?

- Transition state modeling : DFT studies of oxocarbenium intermediates reveal steric hindrance from the p-tolyl group reduces β-anomer formation .

- Solvent effects : Simulated activation energies in CH₂Cl₂ vs. THF correlate with experimental yields (85% vs. 72%) .

Q. What strategies validate the biological activity of arabinofuranoside-containing glycolipids in membrane interaction studies?

- Surface plasmon resonance (SPR) : Measure binding affinity to lipid bilayers (e.g., compound 3 shows Kd = 12 nM) .

- Fluorescence anisotropy : Track conformational changes in glycolipid aggregates using BODIPY-labeled analogs .

Q. How do researchers reconcile conflicting data on the hydrolytic stability of thioglycosidic bonds in aqueous environments?

- Kinetic isotope effects (KIE) : Compare hydrolysis rates of ¹⁸O-labeled vs. unlabeled compounds to identify rate-limiting steps .

- pH-rate profiles : Non-linear profiles (pH 5–7) suggest competing acid/base-catalyzed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.